盐酸洛美沙星

概述

描述

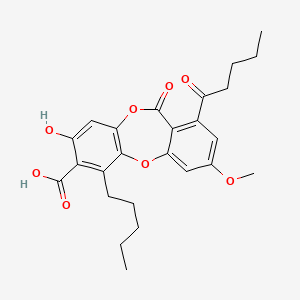

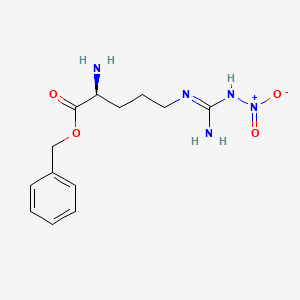

Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects . This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, such as normal-tension glaucoma .

Synthesis Analysis

Lomerizine hydrochloride can be synthesized from bromo bis(4 fluorophenyl)methane by consecutive condensation with piperazine and 2,3,4 trimethoxybenzaldehyde, yielding a 25% efficient crystal of type I in an overall yield of 25% .Molecular Structure Analysis

The molecular formula of Lomerizine is C27H30F2N2O3 . The average molecular weight is 468.545 .Chemical Reactions Analysis

Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . A study using [3H]Nitrendipine showed that lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .Physical And Chemical Properties Analysis

Lomerizine has a molar mass of 541.46, a density of 1.203±0.06 g/cm3 (Predicted), a melting point of 214-218°C dec., a boiling point of 527.3±45.0 °C (Predicted), and a flash point of 272.7°C . It is soluble in DMSO .科学研究应用

Neurology: Stroke Prevention in CADASIL

Lomerizine hydrochloride has been studied for its potential to prevent strokes in patients with Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL). This rare condition is characterized by migraine, recurrent strokes, and dementia. In a clinical trial, lomerizine was administered to CADASIL patients, and the results suggested a reduction in the incidence of secondary strokes .

Migraine Prophylaxis

Due to its vasodilatory effects, Lomerizine hydrochloride is also used as a prophylactic treatment for migraines. It helps in increasing cerebral blood flow, which can be beneficial in reducing the frequency and severity of migraine attacks .

Cerebral Blood Flow Enhancement

Lomerizine hydrochloride’s ability to increase cerebral blood flow makes it a candidate for treating various conditions associated with reduced blood flow to the brain. This includes certain types of dementia and other cognitive disorders where cerebral blood flow is compromised .

Oxidative Stress Protection

Research has indicated that Lomerizine hydrochloride may offer neuroprotective effects against oxidative stress. This is particularly relevant in conditions like ischemic stroke, where oxidative damage can exacerbate neuronal injury .

Calcium Channel Blockade

Lomerizine acts as a calcium channel blocker, specifically targeting T-type voltage-dependent calcium channels (VDCC). This action is significant in the context of neuroprotection, as it can inhibit calcium influx that contributes to neuronal damage during oxidative stress .

Antithrombotic Adjunct

While not a primary antithrombotic agent, Lomerizine hydrochloride’s effects on cerebral blood flow may complement antithrombotic medications in preventing ischemic events in the brain, particularly in patients where conventional antithrombotic medication is insufficient .

Dementia Management

Although not a cure for dementia, Lomerizine hydrochloride’s effects on cerebral blood flow and neuroprotection could potentially be used as part of a broader management strategy for certain types of dementia, contributing to the maintenance of cognitive function .

Research Tool in Neuropharmacology

Beyond therapeutic applications, Lomerizine hydrochloride serves as a valuable research tool in neuropharmacology. Its specific action on calcium channels and cerebral blood flow dynamics makes it useful in studies exploring the pathophysiology of neurological disorders and the development of new treatments .

作用机制

Target of Action

Lomerizine hydrochloride is a diphenylmethylpiperazine calcium channel blocker . It has relatively selective effects on the central nervous system (CNS) . The primary targets of Lomerizine are L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including neurotransmission and muscle contraction .

Mode of Action

Lomerizine works by blocking voltage-dependent calcium channels, thereby inhibiting calcium influx . A study using [3H]Nitrendipine showed that Lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . The drug was shown to competitively inhibit binding of [3H]spiperone to 5-HT2A receptors, inhibiting the 5-HT driven release of Ca2+ .

Biochemical Pathways

By blocking calcium channels and preventing Ca2+ release, Lomerizine affects several biochemical pathways. It prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Lomerizine has also been shown to possess neuroprotective effects, specifically in the case of retinal damage . It was shown to prevent glutamate-induced neurotoxicity, while also providing protection against NMDA-induced and kainate-induced neurotoxicity .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, lomerizine is able to cross the blood-brain barrier . This allows it to exert its effects directly on the CNS, which is particularly beneficial for its use in treating migraines and eye-related diseases associated with local circulatory disturbances .

Result of Action

The result of Lomerizine’s action is the prevention of migraines and potential treatment of eye-related diseases associated with local circulatory disturbances . By preventing the release of Ca2+, Lomerizine prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Furthermore, by blocking these channels and preventing Ca2+ release, Lomerizine increases circulation in the optic nerve head . These effects show that Lomerizine may prove to be a useful treatment for ischemic retinal diseases, such as glaucoma .

Action Environment

The action of Lomerizine hydrochloride can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, which is particularly beneficial for its use in treating migraines and eye-related diseases . .

安全和危害

未来方向

属性

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGVKVSFYBBUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046427 | |

| Record name | Lomerizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lomerizine hydrochloride | |

CAS RN |

101477-54-7 | |

| Record name | Lomerizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomerizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMERIZINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMERIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W473D5LIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1674962.png)

![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)

![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)